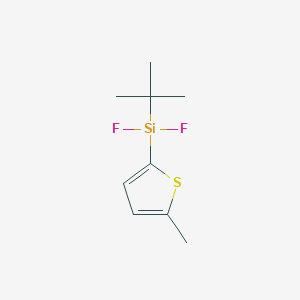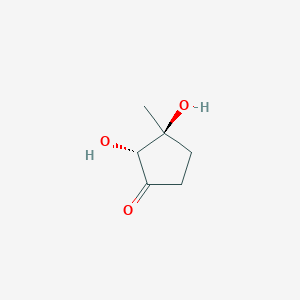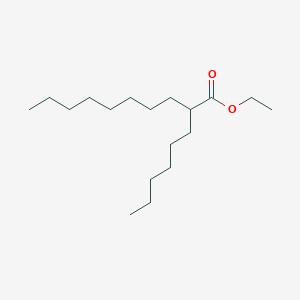
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline is a chemical compound with the molecular formula C22H26Br2N2 and a molecular weight of 478.26 g/mol . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used as a ligand in coordination chemistry. The presence of bromine and pentyl groups in its structure makes it a unique compound with specific properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-3,8-dipentyl-1,10-phenanthroline typically involves the bromination of 3,8-dipentyl-1,10-phenanthroline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Reactions: As a derivative of 1,10-phenanthroline, it can form coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coordination Complex Formation: Metal salts like copper(II) sulfate or iron(II) chloride in aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.
Coordination Complexes:
Aplicaciones Científicas De Investigación
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline has several scientific research applications, including:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which can be studied for their electronic and catalytic properties.
Materials Science:
Biological Studies: Investigated for its interactions with biological molecules and potential use in medicinal chemistry.
Analytical Chemistry: Employed in the detection and quantification of metal ions in various samples.
Mecanismo De Acción
The mechanism of action of 4,7-dibromo-3,8-dipentyl-1,10-phenanthroline primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, stabilizing the complex and influencing its electronic properties. This coordination can affect various molecular pathways, depending on the metal ion and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-1,10-phenanthroline: Lacks the dipentyl groups, making it less hydrophobic and potentially altering its coordination behavior.
3,8-Dipentyl-1,10-phenanthroline:
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry but lacks the specific properties imparted by the bromine and pentyl groups.
Uniqueness
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline is unique due to the presence of both bromine and pentyl groups, which enhance its hydrophobicity and reactivity. These modifications make it suitable for specific applications in materials science and coordination chemistry that its simpler analogs may not be able to achieve.
Propiedades
Número CAS |
851040-71-6 |
|---|---|
Fórmula molecular |
C22H26Br2N2 |
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
4,7-dibromo-3,8-dipentyl-1,10-phenanthroline |
InChI |
InChI=1S/C22H26Br2N2/c1-3-5-7-9-15-13-25-21-17(19(15)23)11-12-18-20(24)16(10-8-6-4-2)14-26-22(18)21/h11-14H,3-10H2,1-2H3 |
Clave InChI |
DGTHKZNETJTUTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C2C(=C1Br)C=CC3=C(C(=CN=C32)CCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)


![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)

![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)

